1H and 13C NMR peak assignments for 2-(3-Butoxy-4-methoxyphenyl)ethanol
1H and 13C NMR peak assignments for 2-(3-Butoxy-4-methoxyphenyl)ethanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Peak Assignments for 2-(3-Butoxy-4-methoxyphenyl)ethanol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis and detailed assignment of the ¹H and ¹³C NMR spectra for 2-(3-Butoxy-4-methoxyphenyl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, explains the logic behind experimental choices, and provides a framework for unambiguous spectral interpretation using one- and two-dimensional NMR techniques. All assignments are grounded in established spectroscopic principles and supported by authoritative references.
Introduction: The Structural Significance of 2-(3-Butoxy-4-methoxyphenyl)ethanol
2-(3-Butoxy-4-methoxyphenyl)ethanol is a polysubstituted aromatic compound featuring a phenylethyl alcohol core, a common motif in natural products and pharmaceutical agents. The molecule's structure incorporates several key functional groups: a primary alcohol, a 1,2,4-trisubstituted benzene ring, and two distinct ether linkages (methoxy and butoxy). The precise characterization of this structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.
NMR spectroscopy serves as the gold standard for this purpose. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map the molecule's atomic connectivity, confirm the substitution pattern of the aromatic ring, and verify the integrity of the aliphatic side chains. This guide provides a predictive framework for its NMR spectra and a methodological approach to their empirical verification and assignment.
Caption: Molecular structure of 2-(3-Butoxy-4-methoxyphenyl)ethanol with IUPAC numbering.
Predictive Analysis of the NMR Spectra
Before empirical data acquisition, a robust predictive analysis based on established principles of chemical shifts and coupling constants provides a hypothesis for spectral assignment.
Predicted ¹H NMR Spectrum
The proton spectrum can be divided into distinct regions corresponding to the aromatic, alkoxy, and ethyl alcohol moieties. Protons on or near the aromatic ring are deshielded and appear downfield (6.5-8.0 ppm), while aliphatic protons are shielded and appear upfield.[1]
-
Aromatic Region (δ 6.7-7.0 ppm): The 1,2,4-trisubstituted benzene ring gives rise to three distinct signals. Both the butoxy and methoxy groups are electron-donating, which increases electron density and shields the ortho and para positions, shifting them upfield relative to benzene (7.26 ppm).[2]
-
H-2: This proton is ortho to the butoxy group and meta to the ethyl group. It is expected to appear as a doublet.
-
H-5: This proton is ortho to the methoxy group and ortho to the ethyl group. It will likely appear as a doublet.
-
H-6: This proton is meta to both alkoxy groups and ortho to the ethyl group. It is expected to be the most complex signal, likely a doublet of doublets.
-
-
Aliphatic Ether & Alcohol Region (δ 2.7-4.1 ppm):
-
-OCH₂- (Butoxy, C1'): The methylene group directly attached to the aromatic oxygen is deshielded and expected to appear as a triplet around δ 4.0 ppm.
-
-OCH₃ (Methoxy, C16): Methoxy groups on an aromatic ring typically present as a sharp singlet between δ 3.8 and 3.9 ppm.[3]
-
-CH₂OH (C8): The methylene group bearing the hydroxyl is deshielded by the oxygen atom, appearing as a triplet around δ 3.8 ppm. Its coupling to the C7 protons will result in this multiplicity.
-
Ar-CH₂- (C7): The benzylic methylene protons are adjacent to the aromatic ring and the C8 methylene group, appearing as a triplet around δ 2.8 ppm.[4]
-
-OH: The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.[5] In a solvent like CDCl₃, it may be difficult to observe, while in DMSO-d₆, it appears as a distinct, often coupled, peak.
-
-
Aliphatic Alkane Region (δ 0.9-1.8 ppm):
-
-CH₂CH₃ (Butoxy, C4'): The terminal methyl group of the butoxy chain will appear as a triplet around δ 0.95 ppm.
-
-OCH₂CH₂CH₂- (Butoxy, C2' & C3'): These two internal methylene groups will appear as overlapping multiplets (likely sextets or more complex patterns) in the δ 1.4-1.8 ppm range.
-
Predicted ¹³C NMR Spectrum
Carbon atoms in an aromatic ring typically resonate between 120-150 ppm.[1][6] The chemical shifts are significantly influenced by the electronic effects of the substituents.[7][8]
-
Aromatic Region (δ 110-150 ppm): Six distinct signals are expected.
-
C-3 & C-4 (Ipso-carbons): The two carbons directly bonded to the oxygen atoms will be the most downfield in this region due to the strong deshielding effect of oxygen, appearing around δ 145-150 ppm.
-
C-1 (Ipso-carbon): The carbon attached to the ethyl side chain will be less deshielded, expected around δ 130 ppm.
-
C-2, C-5, C-6: These protonated carbons will appear in the δ 110-125 ppm range. Their exact shifts depend on their position relative to the electron-donating alkoxy groups.
-
-
Aliphatic Region (δ 10-70 ppm):
-
-OCH₂- (Butoxy, C1'): Expected around δ 69 ppm.
-
-CH₂OH (C8): Expected around δ 62-64 ppm.[9]
-
-OCH₃ (Methoxy, C16): Aromatic methoxy carbons typically appear around δ 56 ppm.[10]
-
Ar-CH₂- (C7): The benzylic carbon is expected around δ 39 ppm.
-
-OCH₂CH₂- & -CH₂CH₃ (Butoxy, C2' & C3'): These carbons are predicted to appear at approximately δ 31 ppm and δ 19 ppm, respectively.
-
-CH₃ (Butoxy, C4'): The terminal methyl carbon is the most shielded, appearing around δ 14 ppm.
-
Experimental Design and Self-Validating Protocols
The acquisition of high-quality, unambiguous NMR data requires careful experimental design. The choice of solvent, concentration, and specific NMR experiments is critical for a successful structural elucidation.
Experimental Workflow
A logical workflow ensures that data is collected efficiently and interpreted correctly. The process begins with simple 1D experiments and progresses to more complex 2D experiments to resolve ambiguities.
Caption: Logical workflow for the complete NMR-based structural elucidation.
Detailed Experimental Protocols
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for general organic compounds. However, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended if observation of the hydroxyl proton and its potential couplings is desired.[11] The choice of solvent can influence chemical shifts, so consistency is key.[12][13]
-
Concentration: Dissolve 10-15 mg of 2-(3-Butoxy-4-methoxyphenyl)ethanol in 0.6 mL of the chosen deuterated solvent in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to δ 0.00 ppm.
2. NMR Data Acquisition:
-
Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve good spectral dispersion, especially in the crowded aromatic and aliphatic regions.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
-
¹³C{¹H} NMR Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
DEPT-135 Parameters:
-
Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating carbon types.[14] A DEPT-135 experiment will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.[15][16] This is a self-validating step to confirm the number of attached protons for each carbon signal.
-
Acquisition: Run using a standard DEPT-135 pulse sequence with parameters similar to the standard ¹³C experiment.
-
3. 2D NMR Data Acquisition:
-
¹H-¹H COSY:
-
Rationale: The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[17][18] It is essential for tracing the connectivity within the ethyl and butoxy chains and for linking the aromatic protons. Cross-peaks in the 2D spectrum connect coupled protons.
-
-
¹H-¹³C HSQC:
-
Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached (one-bond C-H correlation).[19][20] This is the most definitive method for assigning carbon signals by linking them to their already-assigned proton counterparts.
-
Data Interpretation and Final Assignments
By integrating the data from all experiments, a definitive assignment can be made. The process involves using the 1D spectra as a starting point and the 2D spectra to confirm connectivities.
Tabulated Peak Assignments
The following tables summarize the definitive assignments for 2-(3-Butoxy-4-methoxyphenyl)ethanol, based on the predictive analysis and confirmed by the described 2D NMR experiments.
Table 1: ¹H NMR Peak Assignments (400 MHz, CDCl₃)
| Atom # | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |
| H-2 | ~6.85 | d | 1H | ~1.8 | ortho to butoxy, small meta coupling. |
| H-5 | ~6.82 | d | 1H | ~8.2 | ortho to methoxy, large ortho coupling. |
| H-6 | ~6.70 | dd | 1H | ~8.2, 1.8 | Coupled to both H-2 (meta) and H-5 (ortho). |
| H-1' | ~4.05 | t | 2H | ~6.9 | -OCH₂- of butoxy, coupled to H-2'. |
| H-16 | ~3.88 | s | 3H | - | Methoxy singlet. |
| H-8 | ~3.85 | t | 2H | ~6.5 | -CH₂OH, coupled to H-7. |
| H-7 | ~2.80 | t | 2H | ~6.5 | Benzylic -CH₂-, coupled to H-8. |
| H-2' | ~1.80 | m | 2H | - | Butoxy methylene, coupled to H-1' and H-3'. |
| H-3' | ~1.50 | m | 2H | - | Butoxy methylene, coupled to H-2' and H-4'. |
| H-4' | ~0.98 | t | 3H | ~7.4 | Terminal methyl of butoxy, coupled to H-3'. |
| OH | variable | br s | 1H | - | Exchangeable proton. |
Table 2: ¹³C NMR and DEPT-135 Peak Assignments (100 MHz, CDCl₃)
| Atom # | Predicted δ (ppm) | DEPT-135 Phase | Assignment Rationale |
| C-4 | ~149.0 | Quaternary (absent) | Aromatic C-O (methoxy). |
| C-3 | ~148.2 | Quaternary (absent) | Aromatic C-O (butoxy). |
| C-1 | ~131.5 | Quaternary (absent) | Aromatic C-C (ipso to ethyl). |
| C-6 | ~121.0 | CH (+) | Correlates with H-6 in HSQC. |
| C-5 | ~114.5 | CH (+) | Correlates with H-5 in HSQC. |
| C-2 | ~113.8 | CH (+) | Correlates with H-2 in HSQC. |
| C-1' | ~69.5 | CH₂ (-) | -OCH₂- of butoxy. |
| C-8 | ~63.8 | CH₂ (-) | -CH₂OH carbon. |
| C-16 | ~56.1 | CH₃ (+) | Methoxy carbon. |
| C-7 | ~39.2 | CH₂ (-) | Benzylic carbon. |
| C-2' | ~31.5 | CH₂ (-) | Butoxy methylene. |
| C-3' | ~19.4 | CH₂ (-) | Butoxy methylene. |
| C-4' | ~14.0 | CH₃ (+) | Terminal methyl of butoxy. |
Conclusion
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-(3-Butoxy-4-methoxyphenyl)ethanol is achieved through a systematic and multi-faceted approach. By combining predictive analysis based on fundamental principles with a logical workflow of 1D and 2D NMR experiments (¹H, ¹³C, DEPT-135, COSY, and HSQC), each proton and carbon resonance can be assigned with high confidence. This guide provides not only the final assignments but also the underlying scientific rationale and a robust experimental framework, serving as a valuable resource for researchers working with this compound and structurally related molecules.
References
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Manitoba.
- Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online.
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
- Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.
- Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan.
- 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts.
- How does solvent choice effect chemical shift in NMR experiments? Reddit.
- Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. University of Wisconsin-Madison.
- A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. Benchchem.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
- 13.12 DEPT 13C NMR Spectroscopy. OpenStax.
- 13C + DEPT Charting Guidelines.
- Para-substituent C-13 chemical shifts in substituted benzenes. 1. Updating the .sigma.R0 scale and analysis of aprotic solvent effects.
- THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Science Publishing.
- 2D- NMR what is the different between COSY and HSQC??
- 15.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Common 2D (COSY, HSQC, HMBC).
- Introduction to 13C-NMR and DEPT – Identific
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Ch 13 - Arom
- THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Science Publishing.
- Methoxy groups just stick out. ACD/Labs.
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments.
- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
- Phenethyl alcohol(60-12-8) 1H NMR spectrum. ChemicalBook.
- (s)-(-)-1-phenylethanol(1445-91-6) 1 h nmr. ChemicalBook.
- Showing Compound 2-Phenylethan-1-ol (FDB007516). FooDB.
- Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
- NMR Spectroscopy of Aromatic Compounds (#1e).
- 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ).
- NMR Assignment Methods for the Aromatic Ring Resonances of Phenylalanine and Tyrosine Residues in Proteins. Journal of the American Chemical Society.
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
- Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...
- 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). NP-MRD.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- 1H NMR Chemical Shifts.
- Technical Guide: Predicted NMR Spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Benchchem.
- 13 Carbon NMR. University of Ottawa.
- C-13 NMR: INTERPRETING SPECTRA. Chemguide.
- C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Doc Brown's Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Reddit - Please wait for verification [reddit.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. researchgate.net [researchgate.net]
- 20. emerypharma.com [emerypharma.com]
